2,3,4-trichloro-N-(pyridin-4-ylmethyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

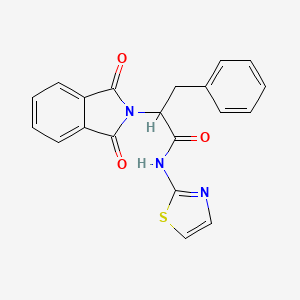

2,3,4-Trichloro-N-(pyridin-4-ylmethyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of three chlorine atoms attached to a benzene ring, a pyridine ring, and a sulfonamide group. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2,3,4-Trichlor-N-(pyridin-4-ylmethyl)benzolsulfonamid erfolgt typischerweise durch die Reaktion von 2,3,4-Trichlorbenzolsulfonylchlorid mit Pyridin-4-ylmethanamin. Die Reaktion wird in Gegenwart einer Base wie Triethylamin durchgeführt, um die während der Reaktion gebildete Salzsäure zu neutralisieren. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Dichlormethan bei Raumtemperatur durchgeführt.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz von Durchflussreaktoren und automatisierten Systemen hilft bei der Skalierung der Produktion bei gleichzeitiger Wahrung von Konsistenz und Qualität.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2,3,4-Trichlor-N-(pyridin-4-ylmethyl)benzolsulfonamid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Substitutionsreaktionen: Die Chloratome können durch andere Nucleophile substituiert werden.

Oxidationsreaktionen: Die Sulfonamidgruppe kann oxidiert werden, um Sulfonsäuren zu bilden.

Reduktionsreaktionen: Die Nitrogruppe kann, falls vorhanden, zu einem Amin reduziert werden.

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Häufige Reagenzien sind Nucleophile wie Amine, Thiole und Alkoxide. Die Reaktionen werden typischerweise in polaren aprotischen Lösungsmitteln wie Dimethylsulfoxid (DMSO) oder Acetonitril durchgeführt.

Oxidationsreaktionen: Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat werden unter sauren oder basischen Bedingungen verwendet.

Reduktionsreaktionen: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden in wasserfreien Lösungsmitteln verwendet.

Hauptprodukte, die gebildet werden

Substitutionsreaktionen: Produkte umfassen Derivate mit verschiedenen Substituenten, die die Chloratome ersetzen.

Oxidationsreaktionen: Produkte umfassen Sulfonsäuren und deren Derivate.

Reduktionsreaktionen: Produkte umfassen Amine und deren Derivate.

Wissenschaftliche Forschungsanwendungen

2,3,4-Trichlor-N-(pyridin-4-ylmethyl)benzolsulfonamid wird in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt, darunter:

Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle verwendet.

Biologie: Es wird zur Untersuchung der Enzyminhibition und Proteinbindung verwendet.

Medizin: Es wird auf seine potenzielle Verwendung als antimikrobielles und Antikrebsmittel untersucht.

Industrie: Es wird bei der Entwicklung neuer Materialien und chemischer Verfahren eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 2,3,4-Trichlor-N-(pyridin-4-ylmethyl)benzolsulfonamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Sulfonamidgruppe kann Wasserstoffbrückenbindungen mit Aminosäureresten in Proteinen bilden, was zur Hemmung der Enzymaktivität führt. Die Chloratome können an Halogenbindungen beteiligt sein, wodurch die Wechselwirkung mit dem Zielmolekül weiter stabilisiert wird. Diese Wechselwirkungen können normale zelluläre Prozesse stören, was zu den gewünschten biologischen Wirkungen führt.

Wissenschaftliche Forschungsanwendungen

2,3,4-Trichloro-N-(pyridin-4-ylmethyl)benzenesulfonamide is used in various scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is used in the study of enzyme inhibition and protein binding.

Medicine: It is investigated for its potential use as an antimicrobial and anticancer agent.

Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2,3,4-trichloro-N-(pyridin-4-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity. The chlorine atoms can participate in halogen bonding, further stabilizing the interaction with the target molecule. These interactions can disrupt normal cellular processes, leading to the desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2,3,4-Trichlorbenzolsulfonamid: Fehlt der Pyridinring, wodurch es in biologischen Anwendungen weniger vielseitig einsetzbar ist.

N-(Pyridin-4-ylmethyl)benzolsulfonamid: Fehlen die Chloratome, was zu einer anderen chemischen Reaktivität führt.

2,3,4-Trichlor-N-(pyridin-2-ylmethyl)benzolsulfonamid: Ähnliche Struktur, aber der Pyridinring ist an einer anderen Position gebunden, was zu einer anderen biologischen Aktivität führt.

Einzigartigkeit

2,3,4-Trichlor-N-(pyridin-4-ylmethyl)benzolsulfonamid ist einzigartig aufgrund der Kombination seiner strukturellen Merkmale, die eine spezifische chemische Reaktivität und biologische Aktivität verleihen. Das Vorhandensein sowohl der Sulfonamidgruppe als auch des Pyridinrings ermöglicht vielseitige Wechselwirkungen mit biologischen Zielstrukturen, was es zu einer wertvollen Verbindung in der wissenschaftlichen Forschung macht.

Eigenschaften

Molekularformel |

C12H9Cl3N2O2S |

|---|---|

Molekulargewicht |

351.6 g/mol |

IUPAC-Name |

2,3,4-trichloro-N-(pyridin-4-ylmethyl)benzenesulfonamide |

InChI |

InChI=1S/C12H9Cl3N2O2S/c13-9-1-2-10(12(15)11(9)14)20(18,19)17-7-8-3-5-16-6-4-8/h1-6,17H,7H2 |

InChI-Schlüssel |

HRGBPKMDSRZSJL-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C(=C1S(=O)(=O)NCC2=CC=NC=C2)Cl)Cl)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(3-chlorophenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12117561.png)

![3-Thiomorpholinecarboxylic acid, 6-[(4-methylphenyl)methyl]-5-oxo-](/img/structure/B12117567.png)

![5-(3-methylphenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B12117586.png)

![Benzenamine, 2-[3-(3-fluorophenyl)-1H-1,2,4-triazol-5-yl]-](/img/structure/B12117632.png)

![5,13-Dibromo-7,7,15,15-tetramethyl-7,15-dihydrobenzo[g]benzo[6,7]indeno[1,2-b]fluorene](/img/structure/B12117635.png)